molecular formula C8H15NO B11828997 [(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

Cat. No.: B11828997
M. Wt: 141.21 g/mol
InChI Key: WJHRPWBIGBDPMZ-YUMQZZPRSA-N
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Description

[(1R,6S)-1-methyl-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves the cyclopropanation of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include mild temperatures and the use of specific ligands to ensure enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure, which can be further utilized in synthetic applications.

Scientific Research Applications

[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism by which [(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,6S)-1-methyl-3-azabicyclo[410]heptan-6-yl]methanol is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol

InChI

InChI=1S/C8H15NO/c1-7-4-8(7,6-10)2-3-9-5-7/h9-10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

WJHRPWBIGBDPMZ-YUMQZZPRSA-N

Isomeric SMILES

C[C@@]12C[C@@]1(CCNC2)CO

Canonical SMILES

CC12CC1(CCNC2)CO

Origin of Product

United States

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